7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol
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Overview
Description
7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol is a useful research compound. Its molecular formula is C22H16F3N3O and its molecular weight is 395.385. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
- A study detailed the synthesis and evaluation of a series of quinolones, including compounds structurally related to 7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol, for their antibacterial activity. One quinolone demonstrated exceptional potency against Gram-positive organisms, highlighting the potential of these compounds in developing new antibacterial agents (Hagen et al., 1990).
Antitumor Agents
- Research into 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones revealed that these compounds, which are closely related in structure to the compound , exhibited potent cytotoxic activity against cancer cell lines, suggesting their potential as antitumor agents (Huang et al., 2013).
Novel Synthesis Methods
- Another study focused on the metal-assisted condensation of 8-aminoquinoline with ortho-substituted aldehydo- or keto-N-heterocycle, leading to the creation of new complexes. This innovative synthesis method could pave the way for the development of new compounds with enhanced pharmacological properties (Bortoluzzi et al., 2011).
Chemotherapeutic Research
- Quinoline derivatives have been synthesized and shown to inhibit DNA gyrase, a key enzyme in bacterial DNA replication, indicating their potential as broad-spectrum antibacterial agents. This research underscores the therapeutic relevance of quinoline compounds in treating bacterial infections (Rosen et al., 1988).
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as trifluoromethylpyridine derivatives, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are often used in the development of compounds with unique biological properties .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Pharmacokinetics
It’s known that the presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine derivatives, which are structurally similar, are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
It’s known that the method of manufacturing trifluoromethylpyridine derivatives, which are structurally similar, depends largely on the identity of the desired target compound .
Properties
IUPAC Name |
7-[pyridin-2-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)15-6-3-7-16(13-15)28-20(18-8-1-2-11-26-18)17-10-9-14-5-4-12-27-19(14)21(17)29/h1-13,20,28-29H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWALNVEORMFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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